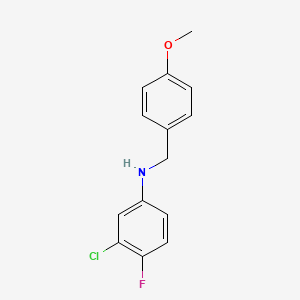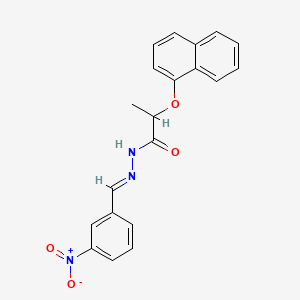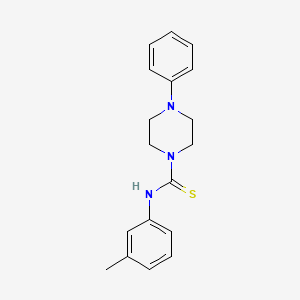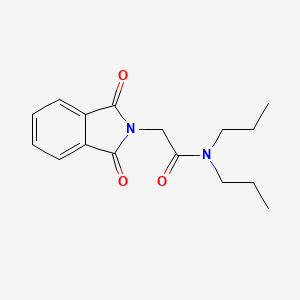![molecular formula C20H18O5 B5834885 methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5834885.png)
methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is a chemical compound that belongs to the class of coumarin derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block in the synthesis of other coumarin derivatives with potential biological activity.
Mecanismo De Acción
The mechanism of action of methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate is not fully understood. However, it is believed to interact with metal ions, such as copper and iron, through coordination bonds. This interaction leads to the formation of a complex that can generate reactive oxygen species (ROS) upon exposure to light. These ROS can induce cell death in cancer cells, making methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate a potential photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
Methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate has been shown to have low toxicity in vitro. It has also been shown to exhibit fluorescence properties, making it a useful tool for bioimaging. In addition, it has been shown to have potential antioxidant activity, which may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate in lab experiments is its fluorescent properties, which make it a useful tool for bioimaging. Additionally, its low toxicity makes it a safe compound to work with in vitro. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the use of methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate in scientific research. One direction is the development of new coumarin derivatives with improved properties for use in photodynamic therapy. Another direction is the investigation of its potential antioxidant activity for the treatment of oxidative stress-related diseases. Additionally, its potential as a fluorescent probe for the detection of metal ions in biological samples could be further explored.
Métodos De Síntesis
The synthesis method of methyl 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate involves the reaction between 4-hydroxybenzaldehyde, 4-methylcoumarin, and methyl iodide in the presence of a base. The reaction proceeds via a nucleophilic substitution reaction, and the final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
methyl 4-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-10-18(21)25-19-13(2)17(9-8-16(12)19)24-11-14-4-6-15(7-5-14)20(22)23-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDBOSXQEHUYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5834808.png)
![2-chloro-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-nitrobenzamide](/img/structure/B5834812.png)
![N-benzyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5834813.png)


![2-(3-fluoro-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5834838.png)
![1-[(2,5-dimethoxyphenyl)carbonothioyl]piperidine](/img/structure/B5834846.png)
![N-[(benzylamino)carbonyl]isonicotinamide](/img/structure/B5834847.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5834849.png)


![2-{[3-(4-nitrophenyl)acryloyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B5834870.png)

